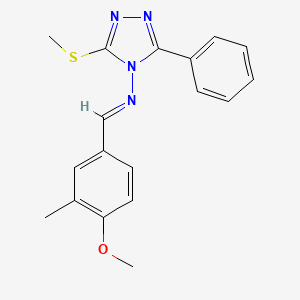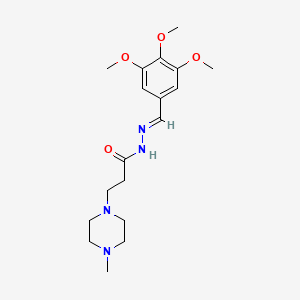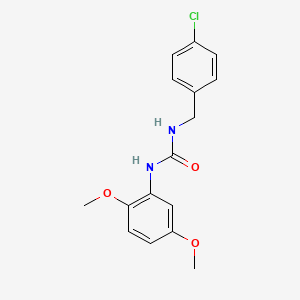
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea, also known as CDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDU is a derivative of phenylurea, which is a class of compounds that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. This compound has also been shown to interact with various cellular targets, including tubulin, histone deacetylases, and cyclooxygenase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to protect against radiation-induced damage in normal tissues, suggesting its potential use as a radioprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments. It is a readily available compound with high purity and yield, making it easy to obtain for research purposes. This compound has also been extensively studied for its biological activities, making it a promising candidate for further investigation. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and signaling pathways. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea research. One potential avenue is to investigate its use as a chemotherapeutic agent for various types of cancer. This compound has shown promising results in preclinical studies, and further investigation is needed to determine its efficacy in clinical trials. Another potential direction is to investigate its use as a radioprotective agent for cancer patients undergoing radiation therapy. This compound has been shown to protect against radiation-induced damage in normal tissues, and further studies are needed to determine its potential clinical applications. Additionally, this compound may have potential use in the treatment of inflammatory and pain-related conditions, and further investigation is needed to determine its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. This compound has also been investigated for its potential use as a radioprotective agent. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and signaling pathways. This compound has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its unknown safety and efficacy in humans. There are several future directions for this compound research, including its use as a chemotherapeutic and radioprotective agent, as well as its potential use in the treatment of inflammatory and pain-related conditions.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea involves the reaction of 2,5-dimethoxyaniline with 4-chlorobenzyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid. This method has been optimized for high yield and purity, making this compound a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. This compound has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in normal tissues.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-13-7-8-15(22-2)14(9-13)19-16(20)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWVMEQFBQSQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)
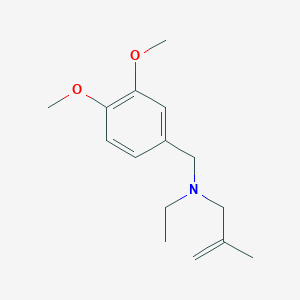
![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)

![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

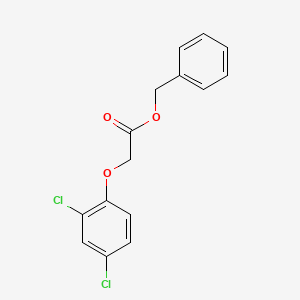
![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
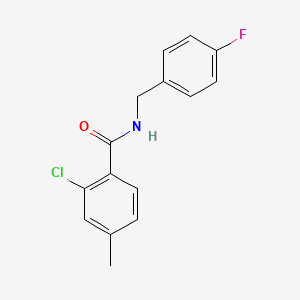
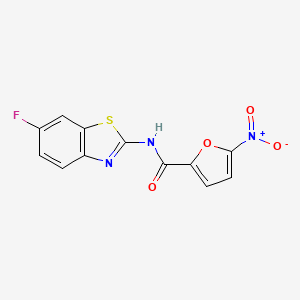
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
